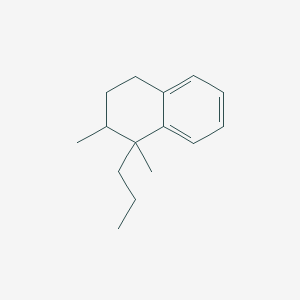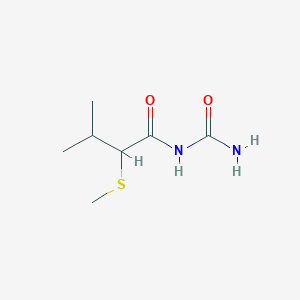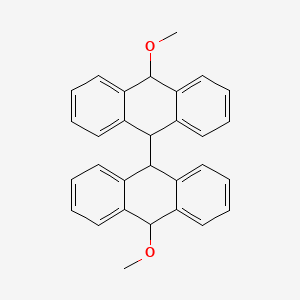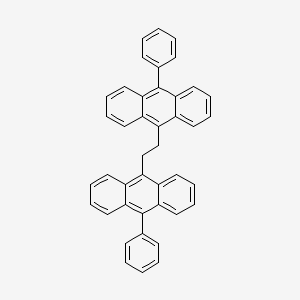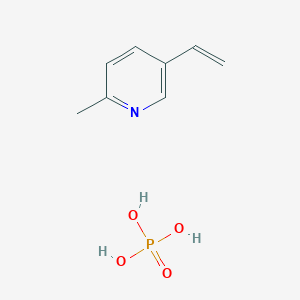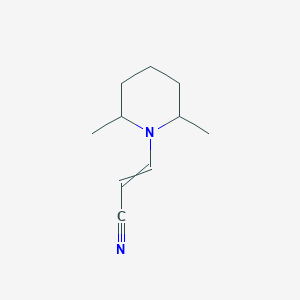
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is a chemical compound with a unique structure that includes a dithiane ring and an iminium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide typically involves the reaction of diisopropylamine with a dithiane derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common reagents used in this synthesis include carbon tetrabromide and other brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide involves its interaction with molecular targets through its iminium ion. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylamine: A secondary amine used in organic synthesis.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Triisopropylamine: Another tertiary amine with similar applications but higher steric hindrance.
Uniqueness
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is unique due to its combination of a dithiane ring and an iminium ion, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
66236-77-9 |
|---|---|
Fórmula molecular |
C10H20BrNS2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,3-dithian-2-ylidene-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H20NS2.BrH/c1-8(2)11(9(3)4)10-12-6-5-7-13-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LQTOVTRSVUHMHU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N+](=C1SCCCS1)C(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


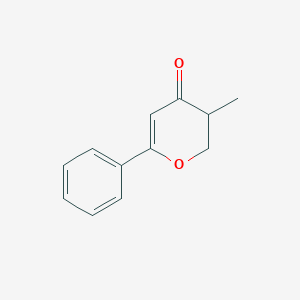
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
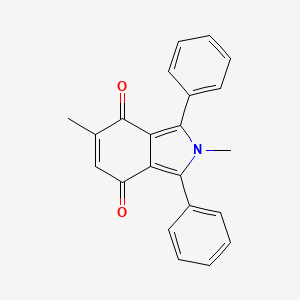
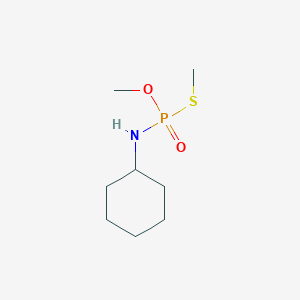
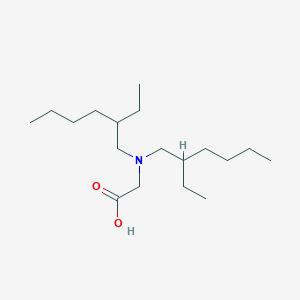
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)

